3-Fluoro-4-methoxy-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

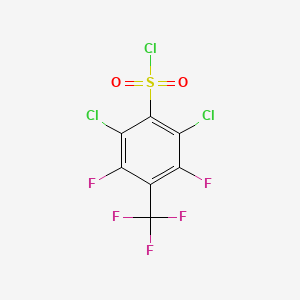

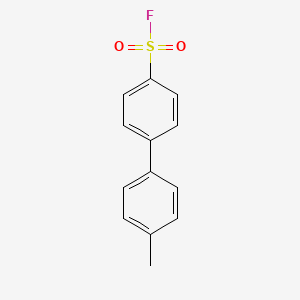

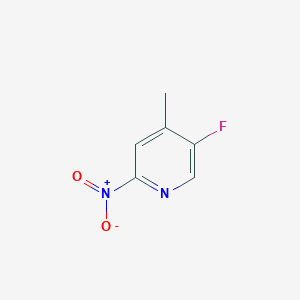

3-Fluoro-4-methoxy-2-methylbenzoic acid is a chemical compound with the CAS Number: 1093989-12-8 . It has a molecular weight of 184.17 and is a solid in physical form .

Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxy-2-methylbenzoic acid involves key fluoro building blocks through a process known as Fries rearrangement .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxy-2-methylbenzoic acid is represented by the InChI code: 1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) .Chemical Reactions Analysis

3-Fluoro-4-methoxy-2-methylbenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

3-Fluoro-4-methoxybenzoic acid: is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for Alzheimer’s disease treatment. The compound’s fluorinated structure allows for the creation of molecules that can cross the blood-brain barrier, making it valuable in developing treatments for neurological conditions .

Antimicrobial Applications

The transformation of 3-Fluoro-4-methoxybenzoic acid into hydrazide is a key step in synthesizing oxadiazoles, which have shown promising results as antimicrobial agents. This application is particularly important in the fight against drug-resistant bacteria .

Synthesis of Ligustrazine Derivatives

Ligustrazine derivatives are known for their multi-targeted approach in treating Alzheimer’s disease3-Fluoro-4-methoxybenzoic acid serves as a building block in synthesizing these derivatives, contributing to the development of novel therapeutic agents .

Nucleophilic Aromatic Substitution Reactions

The fluoride substituent on the aromatic ring of 3-Fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution reactions. This property is exploited in various synthetic pathways to introduce new functional groups into the aromatic system .

Fischer Esterification

3-Fluoro-4-methoxybenzoic acid: can undergo Fischer esterification, affording esters with various moieties. This reaction is fundamental in medicinal chemistry for modifying the solubility and bioavailability of drug candidates .

Friedel-Crafts Acylation

The compound can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for Friedel-Crafts acylation. This reaction is used to synthesize complex organic compounds, including pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-4-methoxybenzoic acid is used as a standard or reference compound in chromatography and mass spectrometry. It helps in the detection and quantification of metabolites in various biological samples .

Advanced Battery Science

The chemical structure of 3-Fluoro-4-methoxybenzoic acid makes it a candidate for research in advanced battery science. Its properties could contribute to the development of new materials for better energy storage solutions .

Mécanisme D'action

Target of Action

3-Fluoro-4-methoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative . It is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease

Mode of Action

The fluoride substituent in 3-Fluoro-4-methoxy-2-methylbenzoic acid enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety .

Biochemical Pathways

It is known that the compound can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for the Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications .

Result of Action

It is known that the compound is used as an intermediate in the preparation of apis for the treatment of alzheimer’s disease , suggesting that it may have neuroprotective effects.

Action Environment

It is known that the compound is a white powder with a melting point of 211-213°c , suggesting that it may be stable under a wide range of environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEQAMVREWXFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxy-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)